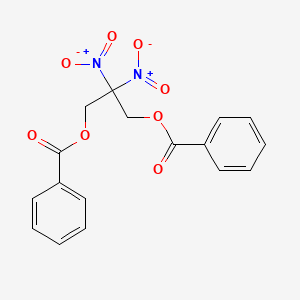
1-(2,6-dichlorophenyl)-N-ethylmethanesulfonamide
Vue d'ensemble
Description
1-(2,6-dichlorophenyl)-N-ethylmethanesulfonamide, also known as Diclazuril, is a chemical compound that belongs to the sulfa drugs class. It is widely used in veterinary medicine as an antiprotozoal agent to treat coccidiosis, a parasitic disease that affects the intestinal tract of animals. Diclazuril has shown promising results in the treatment of coccidiosis in various animals, including poultry, pigs, and cattle.
Mécanisme D'action
1-(2,6-dichlorophenyl)-N-ethylmethanesulfonamide acts by inhibiting the mitochondrial ATP synthesis of the parasite. It blocks the electron transport chain, which is essential for the production of ATP, the energy currency of the cell. This leads to the death of the parasite and prevents the disease from spreading.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in animals, making it a safe and effective drug for the treatment of coccidiosis. It is well absorbed in the animal's intestinal tract and is rapidly metabolized and excreted from the body. This compound has also been shown to have a long half-life, which allows for a single dose to be effective for up to 21 days.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,6-dichlorophenyl)-N-ethylmethanesulfonamide has several advantages for lab experiments. It is easy to administer and has a long half-life, which reduces the need for frequent dosing. It is also well tolerated by animals, making it a safe drug for use in research. However, one limitation of this compound is that it is only effective against coccidia and cannot be used to treat other parasitic infections.
Orientations Futures
There are several future directions for research on 1-(2,6-dichlorophenyl)-N-ethylmethanesulfonamide. One area of interest is the development of new formulations of the drug that can be administered in different ways, such as through feed or water. Another area of research is the identification of new targets for the drug, which could lead to the development of more effective treatments for coccidiosis. Additionally, further studies are needed to determine the optimal dosage and duration of treatment for different animal species.
Applications De Recherche Scientifique
1-(2,6-dichlorophenyl)-N-ethylmethanesulfonamide has been extensively studied for its antiprotozoal activity against various species of coccidia. It has been shown to be effective in the prevention and treatment of coccidiosis in poultry, pigs, and cattle. This compound works by inhibiting the development of the parasite in the animal's intestinal tract, thereby preventing the disease from spreading.
Propriétés
IUPAC Name |
1-(2,6-dichlorophenyl)-N-ethylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO2S/c1-2-12-15(13,14)6-7-8(10)4-3-5-9(7)11/h3-5,12H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJLCFNSMXSQRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)CC1=C(C=CC=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7,8-dimethyl-2-[4-(methylthio)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4682502.png)
![4-{3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine](/img/structure/B4682510.png)
![N-[4-(aminosulfonyl)phenyl]-3-(2-butoxyphenyl)-2-cyanoacrylamide](/img/structure/B4682514.png)

![2-{[(3-methylphenoxy)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4682518.png)
![N-[2-(cyclohexylthio)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B4682519.png)

![1-[(4-chlorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4682524.png)
![ethyl 2-hydroxy-4-[(2-methoxy-5-methylphenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4682541.png)
![methyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4682549.png)
![1-(2-chlorophenyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4682550.png)
![5-ethyl-2-mercapto-6-methyl-3-[4-(4-pyridinylmethyl)phenyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4682559.png)
